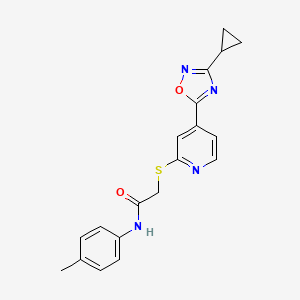

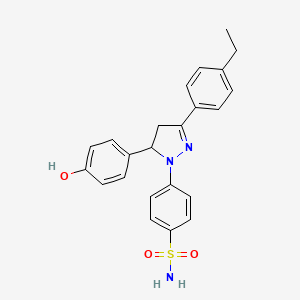

1,3-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 1,3-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione, is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and chemical properties. Pyrimidine derivatives are known to be key structures in nucleic acids and have applications in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multi-component reactions, as seen in the study where a sulfonated poly-4-vinyl pyridinium ionic liquid was used as a catalyst for the reaction of malononitrile with various pyrimidine and pyrazine derivatives . Although the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through condensation reactions , indicating that a similar approach may be applicable.

Molecular Structure Analysis

The structure of pyrimidine derivatives can be confirmed using various spectroscopic methods, including NMR spectroscopy. For instance, the structure of a related compound, 5,5,6-trihydroxy-6-methyldihydropyrimidine-2,4(1H,3H)-dione, was investigated using 13C, 1H, and 15N NMR spectroscopy in a dimethyl sulfoxide solution . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions. Electrophilic substitution reactions, such as halogenation, aminomethylation, acylation, and azo coupling, have been observed in compounds like 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione . Additionally, reactions with α-amino acid derivatives can lead to the formation of azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the substituents of the amino acid derivatives used .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the presence of a sulfonic acid group can impart acidic properties and solubility in water . The electronic and steric effects of substituents can also affect the reactivity of the pyrimidine ring towards various chemical reactions . The NMR spectroscopic data can provide insights into the electronic environment of the atoms within the molecule, which is related to its chemical properties .

Wissenschaftliche Forschungsanwendungen

Protein Sulfenation as a Redox Sensor

Research has highlighted the role of protein sulfenic acids as reactive intermediates in enzyme catalysis and redox state formation. A study by Charles et al. (2007) utilized a derivative of dimedone, a compound structurally similar to 1,3-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione, for studying protein sulfenation. This derivative was used to tag proteins selectively, allowing for monitoring via mass spectrometry, especially under oxidative stress conditions in cardiac proteins (Charles et al., 2007).

Structural Investigations

Petrova et al. (2022) conducted a study on a compound structurally similar to the chemical , focusing on its structure in dimethyl sulfoxide, using NMR spectroscopy. This highlights the compound's relevance in structural chemistry and spectroscopy research (Petrova et al., 2022).

Antimicrobial Activity

Ghorab et al. (2017) explored the antimicrobial properties of derivatives of a compound structurally related to this compound. These derivatives exhibited significant activity against various bacteria and fungi, suggesting potential applications in antimicrobial therapies (Ghorab et al., 2017).

Pyrimidine-Based Applications

Other studies have explored derivatives of pyrimidine, the core structure of the compound , for various applications. These include the synthesis of novel compounds with potential pharmaceutical applications, as well as investigations into their molecular structures and interactions (Gulevskaya et al., 1994; Trilleras et al., 2009; Rahmani et al., 2018).

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c1-9-4-6-15(7-5-9)20(18,19)10-8-13(2)12(17)14(3)11(10)16/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTWCMRDCDEGGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B3013152.png)

![Ethyl 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B3013153.png)

![N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B3013159.png)

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B3013161.png)

![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3013166.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3013168.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3013173.png)